molecular formula C13H16N2OS B13201521 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B13201521
M. Wt: 248.35 g/mol
InChI Key: NWPHOKSRSZCFLY-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the ethanamine moiety is attached through reductive amination, where the intermediate ketone is reduced in the presence of an amine and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaBr), thiols (e.g., RSH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The thiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethan-1-amine: Shares the methoxyphenyl group but lacks the thiazole ring.

    1-(4-Fluorophenyl)piperazine:

Uniqueness

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine

InChI

InChI=1S/C13H16N2OS/c1-8(14)12-9(2)15-13(17-12)10-4-6-11(16-3)7-5-10/h4-8H,14H2,1-3H3

InChI Key

NWPHOKSRSZCFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(C)N

Origin of Product

United States

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